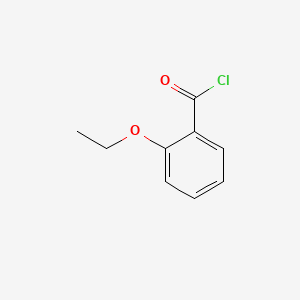

2-Ethoxybenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKAAWDKKBFSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195568 | |

| Record name | 2-Ethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42926-52-3 | |

| Record name | 2-Ethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42926-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042926523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethoxybenzoyl Chloride

Established Reaction Pathways

The most direct methods for synthesizing 2-Ethoxybenzoyl chloride involve the conversion of the carboxylic acid group of 2-Ethoxybenzoic acid into an acyl chloride. This is commonly accomplished using inorganic acid chlorides.

Reaction of 2-Ethoxybenzoic Acid with Thionyl Chloride

The reaction between 2-Ethoxybenzoic acid and thionyl chloride (SOCl₂) is a widely used and effective method for producing this compound. libretexts.orgmasterorganicchemistry.com This process is favored for its efficiency and the fact that the byproducts are gaseous, which simplifies purification. masterorganicchemistry.comwikimedia.org

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid first reacts with thionyl chloride to form a reactive acyl chlorosulfite intermediate. This step transforms the hydroxyl group (-OH) into a much better leaving group. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of this compound, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. libretexts.orgwikimedia.org

A typical laboratory or industrial procedure involves reacting 2-Ethoxybenzoic acid with a slight excess of thionyl chloride. google.com The reaction is generally heated to ensure completion. For instance, thionyl chloride can be added dropwise to the acid, followed by heating at a temperature range of 70-90°C for 3 to 6 hours. google.com Controlling the molar ratio of 2-Ethoxybenzoic acid to thionyl chloride, typically between 1:1.2 and 1:1.5, ensures the complete conversion of the acid. google.com

| Reactant | Reagent | Molar Ratio (Acid:Reagent) | Temperature | Reaction Time | Byproducts |

| 2-Ethoxybenzoic Acid | Thionyl Chloride (SOCl₂) | 1 : 1.2-1.5 | 70-90°C | 3-6 hours | SO₂, HCl |

Reaction of 2-Ethoxybenzoic Acid with Phosphorus Pentachloride

Another established method for preparing acyl chlorides from carboxylic acids is the use of phosphorus pentachloride (PCl₅). sarthaks.comchemtube3d.com When 2-Ethoxybenzoic acid is treated with PCl₅, it is converted into this compound. doubtnut.com

The reaction mechanism involves the replacement of the -OH group of the carboxylic acid with a chlorine atom from PCl₅. doubtnut.com This transformation yields this compound as the main product, with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. doubtnut.comquora.com The formation of the strong phosphorus-oxygen double bond in POCl₃ helps to drive the reaction to completion. chemtube3d.com This method is highly effective, though it produces solid byproducts that may require more extensive purification steps compared to the thionyl chloride method. youtube.com

| Reactant | Reagent | Products | Byproducts |

| 2-Ethoxybenzoic Acid | Phosphorus Pentachloride (PCl₅) | This compound | POCl₃, HCl |

Alternative and Optimized Synthetic Routes in Academic Contexts

In academic and research settings, multi-step syntheses from readily available precursors are common. One such route to this compound begins with methyl salicylate. This pathway involves protecting the phenolic hydroxyl group via ethylation, followed by hydrolysis of the methyl ester to the carboxylic acid, which is then converted to the target acyl chloride.

Synthesis from Methyl Salicylate

A prominent alternative synthesis starts from methyl salicylate, which is first converted to methyl 2-ethoxybenzoate. google.com This intermediate is then hydrolyzed to 2-ethoxybenzoic acid before the final chlorination step.

Ethylation using Diethyl Sulfate (B86663)

The first step in this sequence is the ethylation of the phenolic hydroxyl group of a salicylate. While the outline specifies starting from methyl salicylate, a closely related and well-documented process begins with salicylic (B10762653) acid itself, which is ethylated using diethyl sulfate ((C₂H₅)₂SO₄) under alkaline conditions. google.com In this process, a base such as sodium hydroxide (B78521) is used to deprotonate the acidic protons of salicylic acid (both the carboxylic acid and the phenolic hydroxyl). Diethyl sulfate then serves as the ethylating agent in a nucleophilic substitution reaction to form ethyl 2-ethoxybenzoate. google.com A similar principle applies to the ethylation of methyl salicylate's free hydroxyl group.

Hydrolysis and Acidification

The resulting ester (e.g., ethyl 2-ethoxybenzoate or methyl 2-ethoxybenzoate) is then hydrolyzed to yield 2-ethoxybenzoic acid. This is typically achieved through alkaline hydrolysis by heating the ester with an aqueous solution of a strong base like sodium hydroxide. chemguide.co.uksserc.org.uksserc.org.uk This reaction, known as saponification, is irreversible and produces the sodium salt of the carboxylic acid (sodium 2-ethoxybenzoate) and the corresponding alcohol (ethanol or methanol). chemguide.co.ukquora.com

Following hydrolysis, the reaction mixture is acidified with a strong acid, such as hydrochloric acid. chemguide.co.uksserc.org.uk This protonates the carboxylate salt, precipitating the water-insoluble 2-ethoxybenzoic acid, which can then be isolated. sserc.org.ukquora.com The purified 2-ethoxybenzoic acid is then converted to this compound using one of the established methods described in section 2.1, such as reaction with thionyl chloride. google.com

| Starting Material | Step | Reagents | Intermediate/Product |

| Salicylic Acid | Ethylation | 1. Sodium Hydroxide2. Diethyl Sulfate | Ethyl 2-ethoxybenzoate |

| Ethyl 2-ethoxybenzoate | Hydrolysis | Sodium Hydroxide | Sodium 2-ethoxybenzoate |

| Sodium 2-ethoxybenzoate | Acidification | Hydrochloric Acid | 2-Ethoxybenzoic Acid |

| 2-Ethoxybenzoic Acid | Acyl Chlorination | Thionyl Chloride | This compound |

Comparison of Thionyl Chloride and Oxalyl Chloride Methods

Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for the preparation of acyl chlorides from carboxylic acids, but they differ in terms of reactivity, reaction conditions, and cost. masterorganicchemistry.comresearchgate.net Thionyl chloride is a popular choice because it is inexpensive and the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. masterorganicchemistry.comsciencemadness.org Reactions using thionyl chloride are often conducted at elevated temperatures, sometimes at reflux in the neat reagent or in a solvent. commonorganicchemistry.comorgsyn.org For the synthesis of this compound specifically, a patented method describes reacting the parent acid with thionyl chloride at temperatures between 75-85°C for 3-4 hours. google.com

Oxalyl chloride is generally considered a milder and more selective reagent than thionyl chloride. researchgate.netwikipedia.org These reactions can frequently be carried out at room temperature, particularly when a catalytic amount of N,N-dimethylformamide (DMF) is used. commonorganicchemistry.com The byproducts of this reaction—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are also volatile, facilitating an easy workup. researchgate.netwikipedia.org However, oxalyl chloride is significantly more expensive, so its use is often reserved for smaller-scale syntheses or for substrates that are sensitive to the harsher conditions of thionyl chloride. researchgate.netreddit.com A procedure for a related compound, 5-acetyl-2-ethoxybenzoic acid, utilizes oxalyl chloride in dichloromethane (B109758) with a catalytic amount of DMF. prepchem.com

| Feature | Thionyl Chloride Method | Oxalyl Chloride Method |

| Reagent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |

| Typical Conditions | Often requires heating/reflux. commonorganicchemistry.com | Can be run at room temperature, often with catalytic DMF. commonorganicchemistry.com |

| Byproducts | SO₂, HCl (gaseous). masterorganicchemistry.com | CO₂, CO, HCl (gaseous). wikipedia.org |

| Reactivity | More vigorous, less selective. | Milder, more selective. researchgate.netwikipedia.org |

| Cost | Less expensive. researchgate.net | More expensive. researchgate.net |

| Workup | Simplified due to gaseous byproducts. sciencemadness.org | Simplified due to gaseous byproducts. researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry encourage the development of more environmentally benign and safer chemical processes. In the context of this compound synthesis, green considerations have influenced process development, particularly in industrial settings.

Other greener strategies applicable to acyl chloride synthesis in general focus on replacing hazardous reagents. For instance, using cyanuric chloride has been explored as an alternative to thionyl or oxalyl chloride. researchgate.net For subsequent reactions, a greener approach is to avoid the synthesis of the acyl chloride intermediate altogether by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to directly form amides or esters from the carboxylic acid. researchgate.net Additionally, the use of bio-based solvents, such as Cyrene™, is being investigated to replace toxic solvents like DMF and dichloromethane in subsequent reactions involving the acyl chloride. rsc.org

Mechanistic Aspects of this compound Formation

Understanding the reaction mechanisms for the conversion of a carboxylic acid to an acyl chloride is essential for optimizing reaction conditions and minimizing side reactions.

Investigation of Reaction Mechanisms for Acyl Chloride Formation

With Thionyl Chloride: The reaction between a carboxylic acid, such as 2-ethoxybenzoic acid, and thionyl chloride begins with a nucleophilic attack from the carboxylic acid's oxygen onto the sulfur atom of thionyl chloride. libretexts.orgchemistrysteps.com This step forms a highly reactive intermediate. chemistrysteps.com The hydroxyl group of the acid is converted into a chlorosulfite group, which is an excellent leaving group. libretexts.orglibretexts.org A chloride ion, which is displaced in the initial step, then acts as a nucleophile and attacks the carbonyl carbon. libretexts.org The intermediate subsequently collapses, eliminating the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion, yielding the final acyl chloride product. masterorganicchemistry.com This decomposition into gaseous products makes the reaction effectively irreversible. masterorganicchemistry.com

With Oxalyl Chloride: The mechanism for the reaction with oxalyl chloride, particularly when catalyzed by DMF, is different. The first step involves a reaction between oxalyl chloride and the DMF catalyst. youtube.com This forms an electrophilic imidoyl chloride derivative, often referred to as the Vilsmeier reagent. wikipedia.org This intermediate is the active chlorinating agent. wikipedia.org The carboxylic acid then attacks this active agent. A subsequent cascade of reactions leads to the formation of the desired acyl chloride, along with the regeneration of the DMF catalyst and the release of gaseous CO₂ and CO. libretexts.org This catalytic cycle means only a substoichiometric amount of DMF is required. youtube.com The milder conditions of this method are attributed to the high reactivity of the Vilsmeier intermediate. wikipedia.org

Chemical Reactivity and Transformation Studies of 2 Ethoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most common reactions involving 2-ethoxybenzoyl chloride are nucleophilic acyl substitutions, where the chloride is displaced by a nucleophile. This class of reactions is fundamental to the synthesis of amides, esters, and the parent carboxylic acid.

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted 2-ethoxybenzamides. This reaction, often referred to as acylation, proceeds through a nucleophilic addition-elimination mechanism chemguide.co.ukchemcess.com. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct chemcess.com. The formation of amides from aliphatic amines and this compound is generally a high-yield transformation chemcess.com. The reaction with aromatic amines, such as aniline, also proceeds efficiently to yield N-aryl benzamides google.com.

The general transformation is illustrated below:

This compound + R-NH₂ → N-substituted-2-ethoxybenzamide + HCl

A specific example is the reaction with piperidine to form N-(2-ethoxybenzoyl)piperidine orgsyn.orgnih.gov.

| Amine Reactant | Product | Reaction Conditions | Yield |

| Piperidine | N-(2-Ethoxybenzoyl)piperidine | Base (e.g., NaOH), Water | High |

| Aniline | 2-Ethoxy-N-phenylbenzamide | Base (e.g., Pyridine), Inert Solvent | Good to Excellent |

| Substituted Anilines | N-Aryl-2-ethoxybenzamides | Various, often with a base | Moderate to Excellent |

This table presents representative examples of amide formation reactions. Yields are generally high but can vary based on the specific amine and reaction conditions.

In a similar fashion to amide formation, this compound reacts with alcohols and phenols to produce 2-ethoxybenzoate esters youtube.com. The reaction with simple alcohols is often vigorous and can be performed by directly mixing the reagents iiste.org. For less reactive alcohols, such as phenols, the reaction may be facilitated by converting the alcohol to its more nucleophilic alkoxide or phenoxide form using a base like sodium hydroxide (B78521) orgsyn.orgnih.gov. The esterification can also be catalyzed by substances like niobium(V) chloride for reactions involving benzyl alcohol nih.gov.

The general reaction is as follows:

This compound + R-OH → 2-Ethoxybenzoate ester + HCl

For instance, the reaction with methanol (B129727) would yield methyl 2-ethoxybenzoate google.com.

| Alcohol/Phenol Reactant | Product | Reaction Conditions | Yield |

| Methanol | Methyl 2-ethoxybenzoate | Direct reaction or in an inert solvent | High |

| Benzyl Alcohol | Benzyl 2-ethoxybenzoate | Stoichiometric NbCl₅ or catalytic SiO₂-Nb | Good to Excellent |

| Phenol | Phenyl 2-ethoxybenzoate | Base (e.g., NaOH), Water | High |

This table provides illustrative examples of ester formation. The specific conditions and yields can be optimized for different substrates.

This compound reacts with water in a hydrolysis reaction to form 2-ethoxybenzoic acid researchgate.net. This reaction is a typical transformation for acyl chlorides and is generally facile google.com. The hydrolysis can be carried out under neutral, acidic, or basic conditions. In a preparative context, the hydrolysis is often the final step in a sequence to generate the carboxylic acid from a more reactive derivative researchgate.net. The kinetics of hydrolysis for substituted benzoyl chlorides have been studied, indicating the influence of substituents on the reaction rate nih.gov.

The reaction is represented as:

This compound + H₂O → 2-Ethoxybenzoic acid + HCl

Electrophilic Aromatic Substitution Reactions

This compound can act as an acylating agent in Friedel-Crafts reactions to introduce the 2-ethoxybenzoyl group onto an aromatic ring google.com. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) google.com. The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic substrate myttex.net. The choice of solvent is crucial, with halogenated solvents like dichloromethane (B109758) being commonly used google.com.

The reaction with naphthalene, for example, can lead to the formation of 2-ethoxy-1-naphthoylbenzene or 2-ethoxy-2-naphthoylbenzene, with the regioselectivity being influenced by reaction conditions researchgate.netrsc.orgstackexchange.com. The acylation of electron-rich heterocyclic compounds like thiophene and furan is also possible, though furan is known to be sensitive to classical Friedel-Crafts conditions and may require milder catalysts google.comtsijournals.comechemi.comgoogle.comzenodo.orgresearchgate.net. For thiophene, acylation generally occurs preferentially at the 2-position tsijournals.comgoogle.com.

| Aromatic Substrate | Expected Product(s) | Catalyst |

| Naphthalene | (2-Ethoxybenzoyl)naphthalene isomers | AlCl₃ |

| Thiophene | 2-(2-Ethoxybenzoyl)thiophene | Lewis Acid (e.g., AlCl₃, SnCl₄) |

| Furan | 2-(2-Ethoxybenzoyl)furan | Milder Lewis Acid (e.g., BF₃·OEt₂) |

This table outlines the expected products from the Friedel-Crafts acylation of various aromatic compounds with this compound.

Reactions with Specific Compound Classes

Beyond simple amines and alcohols, this compound reacts with a variety of more specialized reagents, highlighting its synthetic utility.

Organozinc Reagents: The reaction of acyl chlorides with organozinc reagents provides a route to ketones. This reaction is a key step in various synthetic methodologies.

Sodium Azide: this compound can react with sodium azide (NaN₃) to form 2-ethoxybenzoyl azide. This acyl azide can then undergo a Curtius rearrangement upon heating to yield an isocyanate, which is a versatile intermediate for the synthesis of amines, ureas, and carbamates.

Phosphorus Ylides: The reaction of acyl chlorides with phosphorus ylides (Wittig reagents) can lead to the formation of α,β-unsaturated ketones or other related structures, depending on the nature of the ylide and the reaction conditions.

Formation of Thiourea Derivatives

This compound serves as a key precursor in the synthesis of various thiourea derivatives. The general synthetic route involves a two-step, one-pot reaction. Initially, this compound is treated with a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate, in an anhydrous solvent like acetone. This reaction leads to the in-situ formation of 2-ethoxybenzoyl isothiocyanate. nih.govrdd.edu.iq

The subsequent step involves the addition of a primary aromatic or aliphatic amine to the reaction mixture. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group, yielding the corresponding N,N'-disubstituted thiourea derivative. nih.govfarmaciajournal.com This method is widely applicable for creating a diverse library of thiourea compounds. analis.com.myfip.org The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final products are often purified by precipitation in crushed ice followed by filtration and washing. rdd.edu.iq

Formation of Isothiocyanate: 2-EtO-C₆H₄COCl + SCN⁻ → 2-EtO-C₆H₄CONCS + Cl⁻

Reaction with Amine: 2-EtO-C₆H₄CONCS + R-NH₂ → 2-EtO-C₆H₄CONHCSNH-R

Table 1: Synthesis of Thiourea Derivatives from Acyl Chlorides

| Acyl Chloride Precursor | Reagents | Amine | Resulting Derivative Type | Reference |

|---|---|---|---|---|

| 2-(4-ethylphenoxymethyl)benzoyl chloride | 1. NH₄SCN, Acetone2. Heat | Primary Aromatic Amines | N-(aroyl)-N'-(aryl)thioureas | nih.gov |

| 4-methoxybenzoyl chloride | 1. KSCN, Acetone2. Heat | Various Primary/Secondary Amines and Diamines | N-(4-methoxybenzoyl)thiourea derivatives | rdd.edu.iq |

| 2-(3,4-dimethyl-phenoxymethyl)-benzoyl chloride | 1. NH₄SCN, Acetone2. Reflux | Primary Aromatic Amine | N-[2-(3,4-dimethyl-phenoxymethyl)-benzoyl]-N'-(aryl)thioureas | farmaciajournal.com |

Reactions with Selenourea Precursors

The synthesis of selenourea derivatives from this compound follows a pathway analogous to that of thiourea synthesis. The reaction is initiated by treating this compound with a selenocyanate salt, typically potassium selenocyanate (KSeCN), in a dry solvent such as acetone. nih.gov This step generates the highly reactive 2-ethoxybenzoyl isoselenocyanate intermediate in situ. nih.govnih.gov

This unstable intermediate is immediately trapped by the addition of an amine. The amine's nucleophilic attack on the isoselenocyanate carbon results in the formation of the N-aroyl-N'-aryl/alkyl selenourea. nih.govmdpi.com Due to the reactivity of the isoselenocyanate, the reaction is often carried out in the dark and under an inert atmosphere to prevent unwanted side reactions. nih.govmdpi.com The structural characteristics of the resulting selenoureas, such as bond lengths and planarity, are comparable to their thiourea counterparts. nih.gov

Table 2: General Reaction for Selenourea Synthesis

| Acyl Chloride | Reagents | Amine | Product Type | Key Conditions | Reference |

|---|---|---|---|---|---|

| 4-nitrobenzoyl chloride | 1. KSeCN, Acetone | 2,4,6-tri-tert-butylaniline | N'-(4-nitrobenzoyl)-N-(2,4,6-tri-tert-butylphenyl)selenourea | Room temperature, darkness | nih.gov |

| 4-methoxybenzoyl chloride | 1. KSeCN, Acetone | 2,4,6-tri-tert-butylaniline | N'-(4-methoxybenzoyl)-N-(2,4,6-tri-tert-butylphenyl)selenourea | Room temperature, darkness | nih.gov |

Reactions with Oxime-Phosphazenes

This compound can react with cyclophosphazenes bearing oxime functionalities. These reactions are a method for modifying the properties of the phosphazene core. Typically, an oxime-substituted cyclophosphazene is reacted with the acyl chloride in a suitable solvent like acetone, in the presence of a base such as potassium carbonate (K₂CO₃) to act as an acid scavenger. chem-soc.si

The reaction proceeds via nucleophilic attack of the oxime oxygen on the carbonyl carbon of this compound, leading to the displacement of the chloride and the formation of a new O-acyl oxime derivative of the phosphazene. researchgate.netresearchgate.net The degree of substitution on the phosphazene ring can be controlled by the stoichiometry of the reactants. researchgate.netresearchgate.net These reactions are versatile, allowing for the introduction of various acyl groups onto the phosphazene scaffold. chem-soc.siresearchgate.net

Table 3: Reactions of Acyl Chlorides with Oxime-Phosphazenes

| Phosphazene Precursor | Acyl Chloride | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Oxime-cyclophosphazene with 2,2′-dioxybiphenyl groups | 4-methoxybenzoyl chloride | K₂CO₃ | Acetone | Disubstituted O-acyl oxime phosphazene | chem-soc.si |

| Hexakis{4-[(1)-N-hydroxyethaneimidoyl]phenoxy}cyclotriphosphazene | Benzoyl chloride | - | - | Hexasubstituted O-benzoyl oxime phosphazene | researchgate.net |

Reactions with Ethers

Acyl chlorides, including this compound, can induce the cleavage of ethers, a reaction that is typically catalyzed by Lewis acids. asianpubs.orgcdnsciencepub.com Common ethers like diethyl ether, diisopropyl ether, and tetrahydrofuran (THF) can be cleaved by this method. asianpubs.org The reaction involves the activation of the acyl chloride by the Lewis acid (e.g., ZnCl₂, FeCl₃), forming a highly electrophilic acylium ion. This cation is then attacked by the ether oxygen. asianpubs.org

In the case of acyclic ethers, the reaction yields an ester and an alkyl chloride. For cyclic ethers like THF, the ring-opening reaction results in the formation of a chloroester. asianpubs.orgcdnsciencepub.com This acylative cleavage of ethers is an important transformation, though it can also represent an unintended side reaction when ethers are used as solvents for Lewis acid-catalyzed reactions involving acyl chlorides. asianpubs.org The efficiency of the reaction can be influenced by the nature of the substituents on the benzoyl chloride. asianpubs.org

Table 4: Acylative Cleavage of Ethers with Substituted Benzoyl Chlorides Catalyzed by ZnCl₂

| Acyl Chloride | Ether | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3,5-dimethoxybenzoyl chloride | Diethyl ether | Ethyl 3,5-dimethoxybenzoate | 70 | asianpubs.org |

| 3,5-dimethoxybenzoyl chloride | Diisopropyl ether | Isopropyl 3,5-dimethoxybenzoate | 83 | asianpubs.org |

| 3,5-dimethoxybenzoyl chloride | Tetrahydrofuran (THF) | 4-chlorobutyl 3,5-dimethoxybenzoate | 58 | asianpubs.org |

| 4-chlorobenzoyl chloride | Diethyl ether | Ethyl 4-chlorobenzoate | 80 | asianpubs.org |

Mechanistic Investigations of this compound Reactions

Studies on Nucleophilic Substitution Pathways (SN1/SN2)

The reactions of this compound with nucleophiles are classified as nucleophilic acyl substitutions. This mechanism is distinct from the Sₙ1 and Sₙ2 pathways commonly observed for alkyl halides. libretexts.org Unlike the concerted, single-step Sₙ2 mechanism or the two-step Sₙ1 mechanism involving a carbocation intermediate, nucleophilic acyl substitution proceeds through a two-step addition-elimination sequence. libretexts.orgbyjus.commasterorganicchemistry.com

In the first step, the nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and a negative charge resides on the oxygen atom. libretexts.org This step is the "addition" phase.

In the second step, the tetrahedral intermediate collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion is ejected as the leaving group. This is the "elimination" phase. libretexts.org The net result is the substitution of the chloride with the incoming nucleophile.

This addition-elimination mechanism is the dominant pathway for carboxylic acid derivatives and avoids the formation of high-energy acylium cations that would be required for a true Sₙ1 pathway. ucsd.edu It also differs from the backside attack characteristic of Sₙ2 reactions, which is sterically hindered and electronically unfavorable at an sp²-hybridized carbon center. ucsd.edulibretexts.org

Kinetic and Solvent Effects in Reaction Mechanisms

The kinetics of nucleophilic acyl substitution reactions involving this compound can be influenced by both the nucleophile and the substrate concentrations, making them appear similar to Sₙ2 reactions, which are bimolecular. youtube.com The rate of the reaction is often dependent on both the rate of nucleophilic attack to form the tetrahedral intermediate and the rate of the leaving group's departure from this intermediate.

The solvent plays a critical role in these reaction mechanisms. Polar aprotic solvents are often favored for Sₙ2 reactions because they can solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity. libretexts.org In nucleophilic acyl substitution, the solvent's polarity can affect the stability of the charged tetrahedral intermediate. Polar protic solvents, while capable of stabilizing the intermediate, can also solvate the nucleophile, potentially reducing its reactivity. libretexts.org Therefore, the choice of solvent can significantly impact the reaction rate and outcome. For instance, polar aprotic solvents might accelerate the initial nucleophilic attack, while polar protic solvents could facilitate the departure of the leaving group. frontiersin.org

Derivatization and Structural Modification of 2 Ethoxybenzoyl Chloride

Synthesis of Substituted Benzoyl Chloride Analogues for Comparative Studies

The synthesis of substituted benzoyl chloride analogues is crucial for establishing structure-activity relationships (SAR) in medicinal chemistry and materials science. By systematically altering the substituents on the benzoyl chloride ring, researchers can compare the physicochemical and biological properties of the resulting derivatives. The preparation of these analogues generally follows established methods for acyl chloride synthesis.

One common route involves the chlorination of the corresponding substituted benzoic acids. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently employed for this transformation, often in an inert solvent. For instance, 2-chlorobenzoyl chloride can be prepared from 2-chlorobenzoic acid. merckmillipore.com The general reaction is as follows:

Ar-COOH + SOCl₂ → Ar-COCl + SO₂ + HCl

Another method starts from substituted benzaldehydes, which are reacted with a chlorinating agent. google.com This process allows for the generation of a diverse library of benzoyl chlorides with various substitution patterns for comparative analysis against derivatives of 2-ethoxybenzoyl chloride. The selection of chlorinating agents and reaction conditions is critical to ensure high yields and purity of the desired acyl chloride. google.comwikipedia.org

The derivatization process itself, known as benzoylation, utilizes these benzoyl chlorides to introduce a benzoyl group into molecules containing functional groups like primary and secondary amines or phenols. chromatographyonline.commedcraveonline.com This reaction is typically fast and efficient, making it a valuable tool for creating large sets of compounds for comparative screening. chromatographyonline.com

| Starting Material | Chlorinating Agent | Typical Product |

|---|---|---|

| Substituted Benzoic Acid | Thionyl Chloride (SOCl₂) | Substituted Benzoyl Chloride |

| Substituted Benzoic Acid | Oxalyl Chloride ((COCl)₂) | Substituted Benzoyl Chloride |

| Substituted Benzoic Acid | Phosphorus Pentachloride (PCl₅) | Substituted Benzoyl Chloride |

| Substituted Benzotrichloride | Water or Benzoic Acid | Substituted Benzoyl Chloride |

Development of Novel Compounds Incorporating the 2-Ethoxybenzoyl Moiety

The 2-ethoxybenzoyl group is a key structural motif in a variety of synthetic compounds, including several pharmaceuticals. The reactivity of this compound allows for its incorporation into complex molecular architectures.

This compound is a critical building block in the synthesis of sildenafil (B151) and its analogues, which are potent inhibitors of phosphodiesterase type 5 (PDE5). nih.govwikipedia.org The synthesis involves the acylation of a substituted aminopyrazole with this compound. wikipedia.orgnewdrugapprovals.org

The general synthetic sequence can be summarized as follows:

Acylation: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is reacted with this compound. This reaction is typically carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane (B109758). mdpi.comtuwien.ac.at This step yields 4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. tuwien.ac.at

Cyclization: The resulting intermediate undergoes base-catalyzed cyclization to form the pyrazolopyrimidinone (B8486647) ring system. tuwien.ac.at This yields 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. mdpi.com

Sulfonation: The ethoxyphenyl ring is then sulfonated, typically using chlorosulfonic acid, to introduce a chlorosulfonyl group at the 5-position of the phenyl ring. nih.govmdpi.com

Condensation: Finally, the sulfonyl chloride is condensed with 1-methylpiperazine (B117243) to complete the synthesis of sildenafil. nih.govwikipedia.org

By varying the substituents on either the pyrazole (B372694) starting material or by using analogues of this compound, a wide array of sildenafil analogues have been synthesized to explore their PDE5 inhibitory activity. tuwien.ac.at Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for these transformations compared to conventional heating methods. tuwien.ac.at

| Step | Reactants | Product | Reference |

|---|---|---|---|

| Acylation | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide + this compound | 4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | tuwien.ac.at |

| Cyclization | 4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | mdpi.com |

1,3,4-Oxadiazoles are a class of heterocyclic compounds with diverse biological activities. This compound can be used as a precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. A common synthetic route involves the reaction of an acid chloride with a hydrazide, followed by cyclodehydration. nih.gov

The synthesis proceeds in two main steps:

Formation of Diacylhydrazine: this compound is reacted with a suitable acid hydrazide (R-CO-NHNH₂) to form an N,N'-diacylhydrazine intermediate (2-EtO-C₆H₄-CO-NH-NH-CO-R).

Cyclodehydration: The diacylhydrazine is then treated with a dehydrating agent, such as phosphoryl chloride (POCl₃) or sulfuric acid, which promotes intramolecular cyclization to yield the 1,3,4-oxadiazole (B1194373) ring. nih.gov

Alternatively, 1,2,4-oxadiazoles can be synthesized. One of the most common methods involves the reaction of an acyl chloride with an amidoxime. nih.govresearchgate.net The this compound would first acylate the amidoxime, forming an O-acylamidoxime intermediate, which then undergoes thermal or base-catalyzed cyclization to form the 3,5-disubstituted 1,2,4-oxadiazole. researchgate.net

N-Benzoyl-2-hydroxybenzamides can be synthesized through the acylation of salicylamide (B354443) (2-hydroxybenzamide) with a substituted benzoyl chloride. nih.gov Using this compound in this reaction leads to the formation of N-(2-ethoxybenzoyl)-2-hydroxybenzamide.

The reaction is typically performed by refluxing salicylamide with this compound in a basic solvent such as pyridine (B92270). nih.gov The pyridine acts as both a solvent and an acid scavenger, neutralizing the hydrochloric acid generated during the reaction. The resulting crude product can then be purified by crystallization or chromatography. nih.gov

Reaction Scheme: Salicylamide + this compound --(Pyridine, reflux)--> N-(2-Ethoxybenzoyl)-2-hydroxybenzamide + Pyridinium hydrochloride

Succinohydrazide derivatives can be prepared by reacting succinic dihydrazide with two equivalents of an acyl chloride. When this compound is used as the acylating agent, the product is N,N'-bis(2-ethoxybenzoyl)succinohydrazide.

The synthesis involves the nucleophilic attack of the terminal amino groups of succinic dihydrazide on the carbonyl carbon of this compound. The reaction is typically conducted in a suitable solvent in the presence of a base to neutralize the HCl byproduct. This reaction creates a symmetrical molecule where two 2-ethoxybenzoyl moieties are linked by a succinohydrazide core.

Cholesteryl esters are significant compounds in biology and can be synthesized for various research applications. The synthesis of cholesteryl 2-ethoxybenzoate involves the esterification of cholesterol with this compound. This reaction follows the general principles of alcohol acylation using an acid chloride.

A recently developed cross-coupling method can be applied for this synthesis. The process involves reacting cholesterol with an aroyl chloride, such as this compound, in the presence of a palladium catalyst (e.g., PdCl₂(dtbpf)), a base (e.g., sodium tert-butoxide), and a solvent like 1,4-dioxane. nih.gov The reaction can be efficiently carried out using microwave irradiation, which often leads to good to high yields of the desired cholesteryl ester product. nih.gov

| Component | Role/Example | Reference |

|---|---|---|

| Alcohol | Cholesterol | nih.gov |

| Acylating Agent | This compound | nih.gov |

| Catalyst | PdCl₂(dtbpf) complex | nih.gov |

| Base | Sodium tert-butoxide | nih.gov |

| Solvent | 1,4-Dioxane | nih.gov |

| Condition | Microwave irradiation (e.g., 100°C for 2 hours) | nih.gov |

Compound Index

| Compound Name |

|---|

| 1-Methylpiperazine |

| 2-Chlorobenzoyl chloride |

| This compound |

| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide |

| 4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide |

| 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |

| Amidoxime |

| Benzoyl chloride |

| Chlorosulfonic acid |

| Cholesterol |

| Cholesteryl 2-ethoxybenzoate |

| Dichloromethane |

| Hydrochloric acid |

| N,N'-bis(2-ethoxybenzoyl)succinohydrazide |

| N-(2-Ethoxybenzoyl)-2-hydroxybenzamide |

| Oxalyl chloride |

| Phosphoryl chloride |

| Pyridine |

| Salicylamide |

| Sildenafil |

| Sodium tert-butoxide |

| Succinic dihydrazide |

| Sulfuric acid |

| Thionyl chloride |

| Triethylamine |

Advanced Spectroscopic and Analytical Research on 2 Ethoxybenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2-ethoxybenzoyl chloride, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive information about its ethyl group and substituted benzene (B151609) ring. While specific spectral data for this compound is not widely published, analysis of its precursor, 2-ethoxybenzoic acid, and related benzoyl derivatives allows for an accurate prediction of its spectral characteristics.

In the ¹H NMR spectrum of this compound, the signals are expected in two main regions: the aliphatic region for the ethoxy protons and the aromatic region for the phenyl protons.

Ethoxy Group: The ethoxy group (-OCH₂CH₃) characteristically displays a triplet and a quartet. The methyl (CH₃) protons, being adjacent to a methylene (CH₂) group, would appear as a triplet. The methylene protons, being adjacent to both an oxygen atom and a methyl group, would appear as a quartet. The electronegative oxygen atom would shift the methylene quartet further downfield compared to the methyl triplet.

Aromatic Protons: The four protons on the disubstituted benzene ring would appear as a complex multiplet pattern in the aromatic region. The ortho, meta, and para positions relative to the ethoxy and benzoyl chloride groups create distinct electronic environments, leading to overlapping signals.

The conversion of the carboxylic acid in 2-ethoxybenzoic acid to the acyl chloride in this compound would induce a downfield shift in the signals of the adjacent aromatic protons due to the increased electron-withdrawing nature of the -COCl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₂CH₃ | ~1.4 | Triplet (t) |

| -OCH₂ CH₃ | ~4.2 | Quartet (q) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected.

Ethoxy Group Carbons: The methyl (-CH₃) carbon will appear in the upfield region, while the methylene (-CH₂-) carbon will be further downfield due to its attachment to the deshielding oxygen atom.

Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The carbon atom attached to the ethoxy group (C-O) and the carbon atom of the acyl chloride group (C-COCl) will be significantly deshielded and appear far downfield. The remaining four aromatic carbons will resonate in the typical aromatic region (~110-140 ppm).

Carbonyl Carbon: The carbon of the acyl chloride group (-COCl) is highly deshielded and is expected to appear at the furthest downfield position, typically in the range of 165-180 ppm for acyl chlorides.

Data from related compounds, such as 2-chloro-N-phenylbenzamide, show aromatic carbon signals between 120 and 138 ppm and a carbonyl carbon at approximately 165 ppm rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₂C H₃ | ~15 |

| -OC H₂CH₃ | ~65 |

| Aromatic C -H | ~115 - 135 |

| Aromatic C -COCl | ~130 - 140 |

| Aromatic C -O | ~155 - 160 |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibration frequencies. The IR spectrum of this compound would be dominated by absorptions from the carbonyl group, the ether linkage, and the aromatic ring. Analysis of its precursor, 2-ethoxybenzoic acid, shows characteristic bands for C=C, C-O, and a very strong C=O stretch nist.gov. For this compound, the key difference would be the position of the carbonyl stretch. The C=O stretch in acyl chlorides is found at a higher frequency than in carboxylic acids due to the inductive effect of the chlorine atom.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Acyl Chloride) | Stretch | ~1785 - 1815 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| C-O (Aryl Ether) | Asymmetric Stretch | 1230 - 1270 | Strong |

| C-O (Alkyl Ether) | Symmetric Stretch | 1020 - 1075 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. The molecular weight of this compound is 184.62 g/mol nih.govchemicalbook.comchemsrc.com. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 184 and 186 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

The fragmentation of this compound is expected to proceed through several key pathways:

Loss of Chlorine: The initial loss of a chlorine radical (•Cl) would yield a prominent acylium ion [M-Cl]⁺ at m/z 149.

Loss of Carbon Monoxide: The acylium ion can subsequently lose a molecule of carbon monoxide (CO) to form a phenyl cation with an ethoxy group at m/z 121.

Alpha-Cleavage: Cleavage of the ethoxy group can occur, leading to the loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 155, or the loss of ethene (C₂H₄) via a McLafferty-type rearrangement to form an ion at m/z 156.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound, such as [M+H]⁺ with a CCS of 134.1 Ų uni.lu.

Table 4: Expected Mass Fragments of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 184/186 | [C₉H₉ClO₂]⁺ (Molecular Ion) |

| 155/157 | [M - C₂H₅]⁺ |

| 149 | [M - Cl]⁺ |

| 121 | [M - Cl - CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from the benzoyl chromophore. The benzene ring and the carbonyl group form a conjugated system that absorbs UV radiation. Typically, substituted benzoyl compounds exhibit two main absorption bands:

An intense band (the E2-band) around 230-250 nm, corresponding to a π → π* transition of the conjugated system.

A weaker band (the B-band) around 270-290 nm, representing a π → π* transition of the benzene ring.

A very weak band at longer wavelengths (>300 nm) due to the n → π* transition of the carbonyl group, which is often difficult to observe.

The presence of the electron-donating ethoxy group ortho to the carbonyl is likely to cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzoyl chloride.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for verifying the purity of this compound and for analyzing reaction mixtures.

High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. This method uses a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid sielc.com. For applications compatible with mass spectrometry (LC-MS), the phosphoric acid is replaced with formic acid sielc.com. This scalable method can be used for preparative separation to isolate impurities sielc.com.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of reactions involving this compound, for instance, by tracking the disappearance of the starting material echemi.com.

Table 5: HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a fundamental analytical technique for the qualitative monitoring of reactions involving this compound. Its primary application in this context is to track the progress of synthesis reactions, confirming the consumption of starting materials and the formation of the desired product.

In the synthesis of this compound from o-ethoxybenzoic acid, TLC is employed to monitor the disappearance of the starting material, o-ethoxybenzoic acid. This provides a rapid and efficient means to determine the reaction's endpoint, ensuring the reaction proceeds to completion before workup. The choice of the mobile phase and stationary phase is critical for achieving clear separation between the reactant and the product.

Key Research Findings:

Reaction Monitoring: TLC is utilized to track the conversion of o-ethoxybenzoic acid to this compound, signaling the completion of the acylation reaction.

| Parameter | Description |

| Application | Monitoring the synthesis of this compound. |

| Analyte Tracked | Disappearance of the starting material, o-ethoxybenzoic acid. |

| Outcome | Determination of the reaction endpoint. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. A specific reverse-phase HPLC method has been developed for its analysis. sielc.com

This method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol activity. The mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid modifier. For standard HPLC applications, phosphoric acid is used. However, for applications where the eluent is directed to a mass spectrometer (LC-MS), a volatile acid such as formic acid is substituted for phosphoric acid to ensure compatibility with the MS detector. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Detailed HPLC Method Parameters:

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatography (HPLC) system |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible | Phosphoric acid is replaced with formic acid. sielc.com |

| Applications | Analysis, preparative separation, impurity isolation. sielc.com |

HPLC-MS(n) for Complex Mixture Characterization

While specific HPLC-MS(n) data for this compound is not extensively documented in publicly available literature, the principles of this technique are highly applicable to its analysis in complex mixtures. The derivatization of analytes with benzoyl chloride, a closely related compound, to enhance their detection by HPLC-MS/MS is a well-established technique. nih.gov This suggests that this compound could potentially be used as a derivatizing agent or that its derivatives could be effectively analyzed using this method.

The coupling of HPLC with tandem mass spectrometry (MS/MS or MSn) allows for the separation of components in a mixture followed by their structural elucidation based on their mass-to-charge ratio and fragmentation patterns. For the analysis of this compound derivatives, a UPLC-MS/MS method would offer high sensitivity and selectivity. mdpi.com The method would typically involve a C18 column for separation and electrospray ionization (ESI) in positive mode for detection. mdpi.com

Hypothetical UPLC-MS/MS Parameters for this compound Derivatives:

| Parameter | Specification |

| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |

| Column | e.g., ACQUITY UPLC BEH C18 (50 mm × 2.0 mm, 1.7 µm) mdpi.com |

| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in methanol (B129727) (Isocratic or Gradient) mdpi.com |

| Flow Rate | e.g., 0.3 mL/min mdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) mdpi.com |

Advanced Analytical Methodologies for Complex Matrices

The analysis of acyl chlorides like this compound in complex matrices such as environmental or biological samples presents significant challenges due to their reactivity and the potential for matrix interference. Advanced analytical methodologies often involve a derivatization step to enhance the stability and detectability of the analyte.

One such approach is derivatization followed by HPLC analysis. For instance, a general method for determining aromatic and aliphatic acyl chlorides in lipophilic drug substances involves derivatization with 2-nitrophenylhydrazine. This reaction produces a stable derivative with strong UV absorbance, allowing for sensitive detection by HPLC with a Diode Array Detector (DAD). The derivatization is typically carried out at room temperature, and the resulting product can be readily analyzed using reverse-phase HPLC.

Another advanced technique involves pre-extraction derivatization for the analysis of metabolites in saline samples using UPLC-MS/MS. nih.gov Benzoyl chloride is used to derivatize primary and secondary amines and alcohols, significantly improving their extraction efficiency and allowing for their quantification at very low levels. nih.gov This approach could be adapted for the analysis of compounds that react with this compound in complex aqueous matrices.

Key Research Findings on Related Compounds:

Derivatization Agent: Benzoyl chloride is used as a derivatizing agent to improve the detection of various metabolites in complex biological samples by HPLC-MS/MS. nih.gov

UPLC-MS/MS for Impurities: A UPLC-MS/MS method has been developed for the ultra-trace level determination of acyl chloride impurities in pharmaceutical ingredients. oup.com

Pre-extraction Derivatization: Pre-extraction derivatization with benzoyl chloride enhances the extraction and quantification of polar metabolites from saline water samples. nih.govacs.org

| Methodology | Application | Key Advantages |

| Derivatization with 2-nitrophenylhydrazine followed by HPLC-DAD | Determination of residual acyl chlorides in lipophilic drug substances. | High specificity and sensitivity, minimizes matrix interference. |

| Pre-extraction derivatization with benzoyl chloride followed by UPLC-MS/MS | Quantification of amine- and alcohol-containing metabolites in saline samples. nih.gov | Improved extraction efficiency, sensitive detection at pM to nM levels, high throughput. nih.gov |

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Ligand-Protein Interactions

No specific molecular docking studies featuring 2-Ethoxybenzoyl chloride as a ligand to investigate its interactions with protein targets have been published in the available literature.

Hirshfeld Surface Analysis for Intermolecular Interactions

A crystal structure for this compound, which is a prerequisite for Hirshfeld surface analysis, is not publicly available. Consequently, no studies on its intermolecular interactions using this method could be located.

While the requested computational analyses are standard techniques in modern chemical research, it appears that this compound has not been the subject of such detailed in silico studies in accessible scientific publications.

Q & A

Q. What are the standard laboratory synthesis methods for 2-ethoxybenzoyl chloride, and how do reaction conditions influence yield?

- Methodology : this compound is typically synthesized via chlorination of 2-ethoxybenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A common protocol involves refluxing 2-ethoxybenzoic acid with excess SOCl₂ under anhydrous conditions in dry toluene, catalyzed by a small amount of dimethylformamide (DMF). The reaction progress can be monitored by observing gas evolution (SO₂/HCl). Excess reagents are removed under reduced pressure, and the product is purified via fractional distillation (b.p. ~120–125°C at 15 mmHg) to achieve >98% purity . Key variables affecting yield include reagent stoichiometry (1:2 molar ratio of acid to SOCl₂), solvent dryness, and inert atmosphere (N₂/Ar) to prevent hydrolysis.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Due to its high reactivity and corrosivity, handling requires:

- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation.

- Storage : Store in a desiccator at 0–6°C under inert gas (argon) to prevent moisture-induced hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate, followed by absorption in vermiculite .

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodology :

- ¹H NMR : The ethoxy group (–OCH₂CH₃) appears as a quartet (δ 1.3–1.5 ppm) and triplet (δ 3.8–4.1 ppm). The aromatic protons (C₆H₄) show splitting patterns dependent on substitution (e.g., para vs. ortho effects) .

- IR Spectroscopy : The carbonyl (C=O) stretch appears at ~1770–1790 cm⁻¹, higher than benzoyl chloride due to electron-donating ethoxy group effects .

- Mass Spectrometry : The molecular ion peak (m/z 184.62) confirms molecular weight, while fragments like m/z 139 (loss of Cl) and m/z 121 (loss of COCl) validate the structure .

Q. What strategies optimize acylation reactions using this compound in complex substrates (e.g., amines or alcohols)?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane, THF) to enhance electrophilicity of the carbonyl carbon.

- Base Addition : Triethylamine or pyridine neutralizes HCl by-products, shifting equilibrium toward product formation.

- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis), while room temperature accelerates kinetics for stable substrates .

- Case Study : In synthesizing Sildenafil intermediates, stoichiometric this compound reacts with 4-aminopyrazole derivatives in THF with 1.5 eq. of Et₃N, achieving >90% conversion .

Q. How do discrepancies in reported reactivity of this compound arise, and how can they be addressed experimentally?

- Methodology : Contradictions in reactivity (e.g., variable yields in amidation) often stem from:

- Moisture Contamination : Hydrolysis competes with acylation. Use molecular sieves or anhydrous solvents.

- Substrate Steric Hindrance : Bulky amines require longer reaction times or elevated temperatures (40–50°C).

- Reagent Purity : Impurities in commercial SOCl₂ (e.g., S₂Cl₂) can reduce efficiency. Distill reagents before use .

Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., solvent, temperature, catalyst).

Data Contradictions and Validation

- Synthesis Route Efficiency : While SOCl₂ is widely used, PCl₅ may offer higher yields in non-polar solvents but generates more acidic by-products. Validate via comparative trials .

- Spectroscopic Benchmarks : Cross-reference IR/NMR data with PubChem or NIST databases to resolve inconsistencies in peak assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.